molecular formula C17H19NOS B280346 N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide

Cat. No. B280346
M. Wt: 285.4 g/mol
InChI Key: OFSRJTFFBFMXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide, also known as BH-Cyclohexenyl, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzothiophene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of novel benzothiophene derivatives with improved pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl has been found to reduce the production of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and to inhibit cell proliferation and migration. In neuronal cells, N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl has been found to reduce oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases. In addition, this compound has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl for lab experiments is its high potency and selectivity for its target molecules, which makes it a valuable tool for studying various signaling pathways in cells. Another advantage is its low toxicity and good tolerability, which allows for higher doses to be used in animal studies without causing adverse effects. One limitation of this compound is its relatively complex synthesis method, which may limit its availability and use in some labs.

Future Directions

There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another direction is the investigation of the compound's effects on other signaling pathways and cell types, such as immune cells and stem cells. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl and to determine its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl involves a multistep process that begins with the reaction of 2-cyclohexen-1-one with ethylamine to form N-ethyl-2-cyclohexen-1-amine. This intermediate is then reacted with 2-bromobenzoic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]anthranilic acid, which is subsequently converted to N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamidenyl through a cyclization reaction using thionyl chloride and triethylamine.

properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19NOS/c19-17(18-11-10-13-6-2-1-3-7-13)15-12-20-16-9-5-4-8-14(15)16/h4-6,8-9,12H,1-3,7,10-11H2,(H,18,19)

InChI Key

OFSRJTFFBFMXJD-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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